1,8-Diazacyclotetradecane-2,7-dione

Description

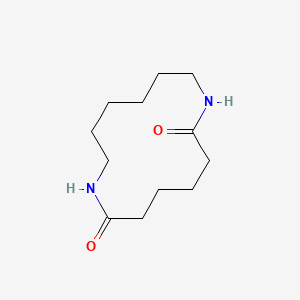

Structure

3D Structure

Properties

IUPAC Name |

1,8-diazacyclotetradecane-2,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c15-11-7-3-4-8-12(16)14-10-6-2-1-5-9-13-11/h1-10H2,(H,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNYYEPTQTZOHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCNC(=O)CCCCC(=O)NCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70962621 | |

| Record name | 1,8-Diazacyclotetradecane-2,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4266-66-4 | |

| Record name | 1,7-dione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138477 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,8-Diazacyclotetradecane-2,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,8-Diazacyclotetradecane-2,7-dione: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,8-Diazacyclotetradecane-2,7-dione, a cyclic diamide (B1670390) of significant interest in polymer chemistry and materials science. The document details its physicochemical properties, synthesis, and characterization. This guide serves as a core resource for researchers and professionals engaged in the study and application of this macrocycle.

Introduction

This compound, with the molecular formula C₁₂H₂₂N₂O₂, is a 14-membered macrocyclic compound containing two amide functional groups.[1] It is notably recognized as a cyclic by-product in the industrial synthesis of Nylon 66, which is produced from the condensation reaction of adipic acid and hexamethylenediamine (B150038).[1][2] While historically considered a waste product, there is growing interest in its potential applications in polymer chemistry.

It is crucial to distinguish this compound from its isomer, 1,8-Diazacyclotetradecane-2,9-dione. The latter is formed from the cyclization of 6-aminocaproic acid and exhibits different physical properties, including a distinct melting point. This guide will focus exclusively on the 2,7-dione isomer.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂N₂O₂ | [1][2][3] |

| Molecular Weight | 226.32 g/mol | [1][2][3] |

| CAS Number | 4266-66-4 | [3] |

| Melting Point | 263 °C | [2][4] |

| Boiling Point (Predicted) | 497.8 ± 38.0 °C | [4] |

| Density (Predicted) | 0.969 ± 0.06 g/cm³ | [4] |

| Solubility | DMSO (Sparingly, Heated), Methanol (Slightly) | [4] |

| Storage Temperature | -20°C, under inert atmosphere | [4] |

Synthesis

The primary route for the synthesis of this compound is the condensation reaction between adipic acid and hexamethylenediamine.[1] While this reaction is the basis for the industrial production of Nylon 66, specific conditions can favor the formation of the cyclic diamide.

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General Synthesis Workflow for this compound.

Representative Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, based on general methods for the synthesis of diamides from dicarboxylic acids and diamines.[5]

Materials:

-

Adipic Acid

-

Hexamethylenediamine

-

o-xylene (B151617) (solvent)

-

Niobium(V) oxide (Nb₂O₅) (catalyst)

Procedure:

-

In a round-bottom flask, combine adipic acid and hexamethylenediamine in a 1:1 molar ratio.

-

Add the catalyst, Nb₂O₅ (e.g., 50 mg per mmol of dicarboxylic acid).

-

Add o-xylene (e.g., 4 mL per mmol of dicarboxylic acid) to the flask.

-

The reaction mixture is heated to the reflux temperature of o-xylene with continuous stirring.

-

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled, and the product is separated from the catalyst by centrifugation.

-

The crude product is then purified by recrystallization from a suitable solvent.

Characterization

| Technique | Expected Observations |

| ¹H NMR | Peaks corresponding to the methylene (B1212753) protons of the adipic acid and hexamethylenediamine moieties. |

| ¹³C NMR | A signal for the carbonyl carbon of the amide groups, along with signals for the methylene carbons. A ¹³C NMR spectrum is available on PubChem.[3] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching and C=O stretching of the amide groups. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (226.32 g/mol ). Predicted collision cross-section data is available.[6] |

| Elemental Analysis | The calculated elemental composition should match the experimental values for C, H, N, and O. |

Characterization Workflow

The logical flow for the characterization of the synthesized product is depicted below.

Caption: Characterization Workflow for this compound.

Properties and Applications

Thermal Properties

Thermogravimetric analysis has shown that the thermal decomposition of this compound begins at temperatures above 249°C.[1] The initial mass loss is attributed to the cleavage of the carbon-nitrogen bonds adjacent to the carbonyl groups.

Applications

This compound has been identified as a polymer additive in textile fibers.[1] It is also utilized in the pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) method for the detection of microplastics in environmental samples, such as aquatic shellfish.[1]

Safety and Handling

Specific safety information for this compound is limited. However, as a diamide, it may cause skin and eye irritation.[1][3] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves and safety glasses.

Conclusion

This compound is a macrocyclic compound with well-defined physicochemical properties and established synthetic routes. While it originates as a by-product of Nylon 66 production, its unique structure may offer opportunities for applications in materials science. This guide provides a foundational understanding for researchers interested in exploring the synthesis and properties of this intriguing molecule. Further research into its potential applications is warranted.

References

- 1. Buy this compound | 4266-66-4 [smolecule.com]

- 2. 1.8-Diazacyclotetradecane-2,7-dione | 4266-66-4 | FD36374 [biosynth.com]

- 3. This compound | C12H22N2O2 | CID 283592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 4266-66-4 [m.chemicalbook.com]

- 5. Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C12H22N2O2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Synthesis of 1,8-Diazacyclotetradecane-2,7-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,8-Diazacyclotetradecane-2,7-dione, a 14-membered macrocyclic diamide, is a molecule of significant interest in polymer chemistry and materials science. It is primarily recognized as a cyclic by-product formed during the industrial synthesis of Nylon 66 from the polycondensation of hexamethylene diamine and adipic acid.[1][2][3] While historically considered a waste product, its unique structure makes it a valuable starting material for the synthesis of specific polyamides and other novel macrocyclic compounds. This technical guide provides a comprehensive overview of its synthesis, focusing on a proposed laboratory-scale method that favors cyclization over polymerization, alongside relevant physicochemical data and experimental workflows.

Introduction

This compound (also referred to as PA 66 Cyclic Monomer) is the cyclic dimer resulting from the condensation of one molecule of adipic acid and one molecule of hexamethylene diamine. In the high-temperature, high-pressure environment of industrial Nylon 66 production, the formation of this and other cyclic oligomers occurs alongside the desired linear polymer.[1][3] The presence of these cyclic by-products can affect the final properties of the polymer and are often washed out of the nylon fibers.[3]

However, processes have been developed to utilize this compound as a feedstock for producing high molecular weight Nylon 66 by reacting it with nylon 66 salt or ε-caprolactam, demonstrating its ability to undergo ring-opening polymerization under specific conditions.[1]

Direct, high-yield synthesis of this macrocycle in a laboratory setting is not widely published, as the reaction conditions typically favor the formation of the linear polyamide. This guide proposes a detailed experimental protocol based on the principle of high-dilution, a well-established technique to promote intramolecular or bimolecular cyclization reactions over intermolecular polymerization.

Physicochemical Data

A summary of the key physical and chemical properties of the reactants and the target compound are presented below for easy reference.

Table 1: Physicochemical Properties of Reactants and Product

| Property | Adipoyl Chloride | Hexamethylene diamine | This compound |

| CAS Number | 111-50-2 | 124-09-4 | 4266-66-4[3] |

| Molecular Formula | C₆H₈Cl₂O₂ | C₆H₁₆N₂ | C₁₂H₂₂N₂O₂[3] |

| Molecular Weight | 183.03 g/mol | 116.21 g/mol | 226.32 g/mol [3] |

| Melting Point | -1 °C | 42 °C | 263 °C[3] |

| Boiling Point | 105-107 °C (2 mmHg) | 205 °C | 497.8±38.0 °C (Predicted) |

| Appearance | Colorless to yellow liquid | Colorless to yellow solid | White to off-white solid |

| Solubility | Decomposes in water, soluble in organic solvents | Soluble in water, alcohol, benzene | Sparingly soluble in DMSO (heated), Methanol |

Proposed Synthesis Pathway

The proposed synthesis involves the bimolecular condensation of adipoyl chloride and hexamethylene diamine under high-dilution conditions. The use of the more reactive adipoyl chloride (the diacyl chloride of adipic acid) allows the reaction to proceed under milder conditions than the direct condensation of the dicarboxylic acid, which typically requires high temperatures that favor polymerization. A non-nucleophilic base, such as triethylamine (B128534), is used to neutralize the hydrogen chloride (HCl) by-product.

The core principle is the slow, simultaneous addition of dilute solutions of the two reactants to a large volume of a refluxing solvent. This maintains an extremely low concentration of the reactants in the reaction vessel at any given time, ensuring that the reactive ends of a linear intermediate are more likely to encounter each other to cyclize, rather than another linear chain to polymerize.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocols

Disclaimer: The following is a proposed experimental protocol based on established chemical principles for macrocyclization. It has not been validated from a specific literature source for the synthesis of this exact compound and should be performed with appropriate safety precautions by trained personnel.

Materials and Equipment

-

Adipoyl chloride (≥98%)

-

Hexamethylene diamine (≥99%)

-

Triethylamine (≥99.5%, distilled from CaH₂)

-

Toluene (Anhydrous, ≥99.8%)

-

Dichloromethane (B109758) (DCM, HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Methanol (HPLC grade)

-

Silica (B1680970) gel (for column chromatography)

-

3-Neck round-bottom flask (e.g., 2 L)

-

Two syringe pumps with gas-tight syringes (e.g., 100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard laboratory glassware

-

Rotary evaporator

-

Inert atmosphere setup (Nitrogen or Argon)

High-Dilution Cyclization Procedure

-

Setup: Assemble the 2 L 3-neck flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).

-

Solvent: Add 1 L of anhydrous toluene to the reaction flask and bring it to a gentle reflux with vigorous stirring.

-

Reactant Solutions:

-

Solution A: In a 100 mL volumetric flask, dissolve an accurately weighed amount of adipoyl chloride (e.g., 1.83 g, 10.0 mmol) in anhydrous toluene to the mark. Load this solution into a 100 mL gas-tight syringe.

-

Solution B: In a separate 100 mL volumetric flask, dissolve an accurately weighed amount of hexamethylene diamine (e.g., 1.16 g, 10.0 mmol) and triethylamine (2.23 g, 3.07 mL, 22.0 mmol, 2.2 eq.) in anhydrous toluene to the mark. Load this solution into a second 100 mL gas-tight syringe.

-

-

Addition: Mount both syringes on the syringe pumps. Using long needles that reach below the solvent surface in the reaction flask, begin the simultaneous, slow addition of Solution A and Solution B to the refluxing toluene. The addition rate should be very slow, for example, over a period of 8-12 hours (approx. 0.14 - 0.21 mL/min).

-

Reaction: After the addition is complete, allow the reaction mixture to reflux for an additional 2-4 hours to ensure completion.

-

Cooling & Filtration: Cool the reaction mixture to room temperature. A white precipitate of triethylamine hydrochloride will have formed. Remove the salt by vacuum filtration, washing the solid with a small amount of toluene.

-

Concentration: Combine the filtrates and remove the toluene under reduced pressure using a rotary evaporator to yield the crude product.

Purification Procedure

-

Column Chromatography: The crude product should be purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with pure dichloromethane and gradually increasing the polarity with ethyl acetate or methanol, can be used to separate the desired macrocycle from oligomeric and polymeric by-products.

-

Recrystallization: Fractions containing the pure product (as determined by TLC analysis) should be combined and the solvent evaporated. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) to yield this compound as a white crystalline solid.

Reaction Parameters and Data

The following table summarizes the proposed quantitative parameters for the laboratory-scale synthesis.

Table 2: Proposed Reaction Parameters

| Parameter | Value / Condition | Purpose |

| Reactant Ratio | 1:1 (Adipoyl Chloride : Hexamethylene diamine) | Stoichiometric requirement for dimer formation. |

| Base | Triethylamine (2.2 equivalents) | Neutralize HCl by-product. |

| Solvent | Anhydrous Toluene | High boiling point for reflux, inert to reactants. |

| Concentration (Addition) | 0.1 M (in syringe) | Maintain dilute conditions during addition. |

| Concentration (Vessel) | Effective concentration is kept extremely low | Favors cyclization over polymerization. |

| Temperature | Reflux (approx. 111 °C) | Provide activation energy for the reaction. |

| Addition Time | 8 - 12 hours | Crucial for maintaining high-dilution conditions. |

| Reaction Time (Post-add.) | 2 - 4 hours | Ensure reaction completion. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevent reaction of adipoyl chloride with atmospheric moisture. |

Conclusion

While this compound is most commonly encountered as a by-product of an industrial process, its targeted synthesis is achievable through the application of fundamental principles of macrocyclic chemistry. The proposed method, utilizing high-dilution condensation of adipoyl chloride and hexamethylene diamine, provides a logical and detailed pathway for researchers to obtain this compound for further study and application in polymer science, supramolecular chemistry, and drug development. The precise optimization of reaction conditions, including solvent, temperature, and addition rates, would be necessary to maximize the yield and purity of the final product.

References

An In-depth Technical Guide to 1,8-Diazacyclotetradecane-2,7-dione: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,8-Diazacyclotetradecane-2,7-dione is a cyclic diamide (B1670390) with the molecular formula C₁₂H₂₂N₂O₂. Primarily recognized as a cyclic monomer and a by-product in the industrial synthesis of Nylon 66, its chemical properties and potential applications are of interest in the fields of polymer science and material science. While direct biological functions have not been established, the broader class of cyclic amides and diamides has been explored for various therapeutic applications, suggesting a potential, though currently uninvestigated, role for this molecule in drug discovery and development. This technical guide provides a comprehensive overview of its chemical structure, synthesis, and known applications, alongside a proposed workflow for its initial biological evaluation.

Chemical Structure and Properties

This compound is a 14-membered ring containing two amide functional groups. Its structure is analogous to a cyclic version of the repeating unit in Nylon 66.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₂N₂O₂ | [1][2] |

| Molecular Weight | 226.32 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 4266-66-4 | [1] |

| Melting Point | ~263 °C | [2] |

| Boiling Point (Predicted) | 497.8 ± 38.0 °C | [3] |

| SMILES | C1CCCNC(=O)CCCCC(=O)NCC1 | [1] |

| InChI Key | SXNYYEPTQTZOHG-UHFFFAOYSA-N | [1] |

| Thermal Decomposition | Begins at temperatures exceeding 249°C | [4] |

Synthesis of this compound

The primary industrial synthesis of this compound occurs during the condensation polymerization of adipic acid and hexamethylenediamine (B150038) to produce Nylon 66.[2][4]

Industrial Synthesis

The industrial formation of this cyclic diamide is typically a side reaction in the high-temperature, high-pressure synthesis of Nylon 66. The process generally involves the heating of adipic acid and hexamethylenediamine salts, which leads to the formation of both linear polymer chains and cyclic oligomers, including this compound.[4]

Proposed Laboratory-Scale Synthesis Protocol

While a specific, detailed laboratory protocol for the synthesis of this compound is not extensively documented, a plausible method involves the interfacial polymerization of adipoyl chloride and 1,6-hexanediamine (B7767898) under high-dilution conditions to favor cyclization over polymerization.

Materials:

-

Adipoyl chloride

-

1,6-Hexanediamine (Hexamethylenediamine)

-

Sodium hydroxide (B78521) (NaOH)

-

Hexane (or other suitable non-polar, water-immiscible solvent)

-

Distilled water

Procedure:

-

Preparation of Aqueous Phase: Prepare a dilute aqueous solution of 1,6-hexanediamine containing NaOH. The base is necessary to neutralize the HCl byproduct of the condensation reaction.

-

Preparation of Organic Phase: Prepare a dilute solution of adipoyl chloride in hexane.

-

Interfacial Reaction: Slowly and carefully layer the organic phase on top of the aqueous phase in a beaker. A white film of polyamide will form at the interface of the two immiscible liquids.

-

Isolation: To favor the formation of the cyclic monomer over the linear polymer, the reaction should be conducted under high-dilution conditions, and the product would need to be isolated and purified from the reaction mixture, likely through chromatographic techniques.

The following diagram illustrates the proposed laboratory synthesis pathway.

Caption: Proposed Laboratory Synthesis of this compound.

Applications

The known applications of this compound are primarily in the field of polymer and material science.

-

Polymer Additive: It has been identified as a polymer additive in textile fibers.[3][5]

-

Analytical Standard: It is used as a reference compound in the analysis of microplastics in environmental and biological samples, such as aquatic shellfish, using techniques like pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS).[4]

-

Feedstock for Polymer Synthesis: There are processes where it can be used as part of the feedstock for the synthesis of Nylon 66 and other lower molecular weight polymers.[2]

Biological Activity and Drug Development Potential

Currently, this compound has no known biological function.[4] However, the broader class of cyclic amides and diamides, particularly cyclic dipeptides, has been shown to exhibit a range of biological activities, including antimicrobial and antitumor properties. This suggests that while unexplored, this compound could be a scaffold for the development of novel therapeutic agents.

Potential for Biological Screening

Given the lack of biological data, a logical first step for evaluating the drug development potential of this compound would be to subject it to a battery of initial biological screens. A hypothetical workflow for such a screening process is outlined below.

Caption: Hypothetical Workflow for Initial Biological Screening.

Safety and Handling

Detailed safety information for this compound is limited. However, as a diamide, it may cause skin, eye, and respiratory irritation.[1][4] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves and safety glasses.

Conclusion

This compound is a well-characterized cyclic diamide with established relevance in polymer chemistry. Its role as a byproduct of Nylon 66 synthesis has led to its use in analytical and material science applications. While it currently has no known biological function, the precedent set by other cyclic amides suggests that it could be a candidate for future exploration in drug discovery. The synthesis and screening workflows presented in this guide provide a framework for further investigation into the properties and potential applications of this molecule.

References

- 1. Cyclic dipeptides exhibit synergistic, broad spectrum antimicrobial effects and have anti-mutagenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The biological activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Buy this compound | 4266-66-4 [smolecule.com]

- 5. Antimicrobial activity of selected cyclic dipeptides. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 1,8-Diazacyclotetradecane-2,7-dione

CAS Number: 4266-66-4

Abstract

This technical guide provides a comprehensive overview of 1,8-Diazacyclotetradecane-2,7-dione (CAS 4266-66-4), a cyclic diamide (B1670390) of significant interest in polymer chemistry and analytical sciences. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth information on the compound's physicochemical properties, synthesis, and applications. Detailed experimental protocols, quantitative data, and visualizations are included to facilitate a thorough understanding and practical application of this compound.

Introduction

This compound is a 14-membered macrocyclic compound containing two amide functional groups.[1][2] It is primarily known as a cyclic monomer and a significant by-product in the industrial synthesis of Nylon 66, formed through the condensation of adipic acid and hexamethylenediamine (B150038).[3][4] While historically considered a waste product, recent research has highlighted its potential in polymer synthesis and as a reference material in analytical chemistry, particularly in the study of microplastics.[3] This guide aims to consolidate the available technical information on this compound, providing a valuable resource for the scientific community.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂N₂O₂ | [1][2] |

| Molecular Weight | 226.32 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 263 °C | [1][5] |

| Boiling Point | 497.8 ± 38.0 °C (Predicted) | [1] |

| Density | 0.969 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | ||

| Water | ~0.1% at room temperature | [3] |

| DMSO | Sparingly soluble (with heating) | [1] |

| Methanol | Slightly soluble | [1] |

| Non-polar solvents | Insoluble | [3] |

| Thermal Decomposition | Onset above 249 °C | [3] |

Synthesis and Polymerization

Formation as a By-product in Nylon 66 Synthesis

The primary source of this compound is as a by-product during the melt polymerization of hexamethylenediammonium adipate (B1204190) (nylon salt) to produce Nylon 66. The high temperatures and pressures employed in this industrial process can favor intramolecular cyclization reactions, leading to the formation of this cyclic monomer.

Laboratory Synthesis

While specific laboratory-scale synthesis protocols are not abundant in peer-reviewed literature, the general principle involves the condensation reaction between adipic acid and hexamethylenediamine under controlled conditions that favor cyclization over polymerization. This typically involves high-dilution conditions.

Polymerization of this compound to Nylon 66

Interestingly, this compound can be utilized as a starting material for the production of Nylon 66. A patented process outlines a method for its polymerization.[4]

Experimental Protocol: Polymerization of this compound [4]

-

Reaction Mixture Preparation: A reaction mixture is prepared containing 10 to 90 weight percent of this compound with a complementary amount of the salt of adipic acid and hexamethylenediamine, and/or ε-caprolactam.

-

Heating under Pressure: The mixture is heated in an autoclave to 250 °C under a pressure of 250 psig.

-

Pressure Reduction and Temperature Increase: The pressure is gradually reduced to atmospheric pressure over a one-hour period while simultaneously increasing the temperature to 275 °C.

-

Polymerization: The temperature is maintained at 275 °C at atmospheric pressure until a polymer with a relative viscosity of at least 25 is achieved. The relative viscosity is measured at 25 °C in a solution of 8.4% by weight polymer in formic acid containing 10% by weight water.

Caption: Formation of this compound as a by-product.

Applications

Polymer Additive in Textiles

This compound has been identified as a polymer additive in textile fibers.[3] Its presence can be determined through the analysis of solvent-extractable organic additives from polyester-based textiles.

Experimental Protocol: Extraction from Textile Fibers [3]

-

Solvent Extraction: Polyester-based textile fibers are treated with various liquid solvents to extract organic additives. The solvents used include ethanol-ether (1:1), ethanol-HCl (1:1), and carbon tetrachloride.

-

Spectrometric Characterization: The resulting extracts are then analyzed using spectrometric techniques to identify and quantify the presence of this compound.

Analytical Standard in Microplastic Analysis

Due to its presence in nylon materials, this compound can serve as a characteristic marker or an internal standard in the pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) analysis of microplastics.[3]

Conceptual Experimental Workflow: Microplastic Analysis using Py-GC/MS

-

Sample Preparation: Environmental samples (e.g., water, sediment) are collected and subjected to digestion (e.g., with acid or alkali) to remove organic matter.

-

Extraction: Microplastics are extracted from the digested sample, for instance, using a solvent like hexafluoroisopropanol.

-

Internal Standard Spiking: A known amount of this compound (as an internal standard) is added to the extract.

-

Py-GC/MS Analysis: The extract is pyrolyzed, and the resulting volatile compounds are separated by gas chromatography and identified by mass spectrometry. The presence and quantity of nylon microplastics can be determined by monitoring for the characteristic pyrolysis products of both the nylon and the internal standard.

References

- 1. This compound CAS#: 4266-66-4 [m.chemicalbook.com]

- 2. This compound | C12H22N2O2 | CID 283592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 4266-66-4 [smolecule.com]

- 4. EP0684965B1 - Preparation of nylon 66 polymers from this compound - Google Patents [patents.google.com]

- 5. 1.8-Diazacyclotetradecane-2,7-dione | 4266-66-4 | FD36374 [biosynth.com]

physical and chemical properties of 1,8-Diazacyclotetradecane-2,7-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,8-Diazacyclotetradecane-2,7-dione, a cyclic diamide (B1670390), is a notable compound primarily recognized as a byproduct in the industrial synthesis of Nylon 66. This technical guide provides a comprehensive overview of its physical and chemical properties, including its synthesis, reactivity, and spectral characteristics. Detailed experimental protocols for its synthesis and characterization are presented, alongside a summary of its quantitative data. This document aims to serve as a crucial resource for researchers and professionals in chemistry and drug development, facilitating a deeper understanding and further exploration of this molecule's potential applications.

Introduction

This compound, with the chemical formula C₁₂H₂₂N₂O₂, is a 14-membered macrocyclic compound containing two amide functional groups. It is structurally significant as a cyclic dimer that can be formed during the polycondensation reaction between adipic acid and hexamethylenediamine, the monomers of Nylon 66.[1][2] While often considered an impurity in polymer production, the study of such cyclic oligomers is crucial for understanding polymerization mechanisms and for the potential development of novel macrocyclic compounds in various fields of chemistry.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 4266-66-4 | [1] |

| Molecular Formula | C₁₂H₂₂N₂O₂ | [1] |

| Molecular Weight | 226.32 g/mol | [1] |

| Melting Point | 263 °C | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO (sparingly, with heating) and Methanol (slightly).[3] In non-polar solvents, it is essentially insoluble. | [4] |

| Thermal Decomposition | Begins at temperatures exceeding 249°C.[4] | [4] |

Chemical Reactivity:

As a cyclic diamide, this compound exhibits reactivity characteristic of the amide functional group. The amide bonds are susceptible to hydrolysis under acidic or basic conditions, which would lead to the ring-opening of the macrocycle to form the corresponding linear amino acid. The thermal decomposition primarily involves the hydrolysis of amide bonds, followed by secondary reactions such as decarboxylation and cyclization of intermediate products.[4]

Synthesis

This compound is primarily formed as a side-product during the industrial production of Nylon 66. The high temperatures and pressures used in this process can favor intramolecular cyclization reactions, leading to the formation of this and other cyclic oligomers.[2][4]

Representative Experimental Protocol: Synthesis of a 1,8-Diazacyclotetradecane-dione Isomer

The following diagram illustrates a generalized workflow for the synthesis of cyclic diamides, which is conceptually applicable to this compound.

General synthesis workflow for this compound.

Spectral Characterization

Detailed spectral data is crucial for the unambiguous identification and characterization of this compound. While publicly available spectra are limited, the following sections describe the expected spectral features based on the compound's structure and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex due to the multiple methylene (B1212753) groups in different chemical environments. Protons on carbons adjacent to the nitrogen atoms and the carbonyl groups will be deshielded and appear at a higher chemical shift (downfield) compared to the other methylene protons in the aliphatic chain.

¹³C NMR: The carbon NMR spectrum will provide distinct signals for each unique carbon atom in the molecule. The carbonyl carbons are expected to have the highest chemical shift, typically in the range of 170-180 ppm. The carbons alpha to the nitrogen atoms will also be deshielded and appear downfield compared to the other aliphatic carbons. PubChem lists the availability of a ¹³C NMR spectrum for this compound.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will be characterized by the following key absorption bands:

-

N-H Stretch: A sharp to moderately broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide groups.

-

C-H Stretch: Absorption bands in the region of 2850-2960 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene groups.

-

C=O Stretch (Amide I band): A strong, sharp absorption band around 1640-1680 cm⁻¹ characteristic of the carbonyl stretching vibration in a cyclic amide (lactam).

-

N-H Bend (Amide II band): An absorption band in the region of 1510-1570 cm⁻¹ arising from the in-plane bending of the N-H bond.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 226. The fragmentation pattern will likely involve cleavage of the bonds alpha to the carbonyl groups and the nitrogen atoms, as well as fragmentation of the aliphatic chains. PubChem indicates the availability of GC-MS data for this compound, with a top peak at m/z 226.[1]

The following diagram illustrates a logical workflow for the characterization of this compound.

Logical workflow for the characterization of the compound.

Safety and Handling

This compound is classified with GHS hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

Conclusion

This compound is a macrocyclic diamide with well-defined physical properties. While it is primarily known as a byproduct of an industrial process, its chemical structure presents opportunities for further research in macrocyclic chemistry and materials science. This technical guide provides a foundational understanding of its properties, synthesis, and characterization, which will be valuable for scientists and researchers interested in exploring its potential applications. The provided experimental frameworks, although generalized in the absence of specific literature, offer a solid starting point for the laboratory investigation of this and related compounds.

References

An In-depth Technical Guide to 1,8-Diazacyclotetradecane-2,7-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,8-Diazacyclotetradecane-2,7-dione, a cyclic diamide (B1670390) with significant relevance in polymer chemistry and emerging interest in materials science and drug development. This document details its physicochemical properties, synthesis methodologies, and analytical characterization techniques. Furthermore, it explores the current understanding of its biological activities and potential mechanisms of action, offering insights for future research and application development.

Introduction

This compound, a 14-membered macrocyclic compound, is primarily known as a cyclic by-product in the industrial synthesis of Nylon 66 from adipic acid and hexamethylene diamine.[1][2] While historically considered a waste product, recent research has highlighted its potential as a valuable monomer and a scaffold for developing novel materials and bioactive molecules. Its rigid, cyclic structure and the presence of two amide functionalities impart unique properties that are being explored for various applications, including the development of advanced polymers and as a template for designing therapeutic agents.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative basis for its handling, characterization, and application.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₂N₂O₂ | [1][3] |

| Molecular Weight | 226.32 g/mol | [1][3] |

| CAS Number | 4266-66-4 | [4] |

| Melting Point | 263 °C | [2] |

| Appearance | Solid | [2] |

| Solubility | Sparingly soluble in DMSO (with heating) and slightly soluble in methanol. | [NA] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

Synthesis and Manufacturing

The synthesis of this compound can be approached through two primary routes: as a by-product of industrial polymerization and through targeted laboratory synthesis.

Industrial Production as a By-product

During the high-temperature polycondensation of adipic acid and hexamethylene diamine to produce Nylon 66, intramolecular cyclization can occur, leading to the formation of this compound.[1][2] This process is typically carried out under high pressure and temperatures around 275°C.[1] The cyclic dimer can be separated from the polymer product through washing and extraction processes.[2]

Laboratory-Scale Synthesis

A more controlled, laboratory-scale synthesis involves the multi-step cyclization of 6-aminocaproic acid.[5] This method allows for the production of a higher purity product.

-

Initial Reaction: 6-Aminocaproic acid (83% concentration) is reacted with 4 molar equivalents of sodium hydroxide (B78521) (NaOH) at a temperature of 0-20°C for 4 hours.

-

First Cyclization Step: The reaction mixture is cooled to 0°C, and dicyclohexylcarbodiimide (B1669883) (DCC) in dioxane is added. This reaction proceeds for 24 hours.

-

Workup: At 20°C, aqueous sodium bicarbonate (NaHCO₃) and 1,2-dimethoxyethane (B42094) are added to the mixture, and the reaction continues for 5 hours.

-

Second Cyclization Step: At a concentration of 90% and a temperature of 0-20°C, DCC in dimethylformamide (DMF) is added, and the reaction proceeds for 3 hours.

-

Acid Treatment: The mixture is then treated with a 33% solution of hydrobromic acid (HBr) in acetic acid at 20°C for 2 hours.

-

Final Cyclization: The final step involves the addition of pyridine (B92270) in dimethylformamide (DMF) at 60°C for 4 hours to yield the final product, 1,8-diazacyclotetradecane-2,9-dione.

Analytical Characterization

A comprehensive characterization of this compound is essential to confirm its identity, purity, and structural integrity. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure.

-

¹H NMR (Proton NMR): Provides information on the chemical environment and connectivity of hydrogen atoms.

-

¹³C NMR (Carbon-13 NMR): Determines the number and types of carbon atoms in the molecule.[3]

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature using standard pulse programs.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of the compound.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for the amide chromophore.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

References

An In-depth Technical Guide to 1,8-Diazacyclotetradecane-2,7-dione Structural Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrocyclic compounds, particularly those containing a 14-membered diazacyclotetradecane-2,7-dione core and its structural analogs, represent a promising and largely untapped area of chemical space for drug discovery. Their unique structural features, including a pre-organized conformation and the ability to present diverse functional groups, make them ideal candidates for targeting challenging protein-protein interactions often deemed "undruggable" by traditional small molecules. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of 1,8-diazacyclotetradecane-2,7-dione and its analogous structures. While research on the specific 2,7-dione isomer is nascent, this document draws upon existing data for the broader class of 14-membered macrocyclic diamides to present a detailed technical resource for researchers in the field.

Introduction to this compound and its Therapeutic Potential

This compound is a 14-membered macrocyclic diamide (B1670390). It is known as a byproduct in the industrial synthesis of Nylon 66, formed from the condensation of adipic acid and hexamethylene diamine. While historically considered a waste product, its rigid, pre-organized structure makes it an intriguing scaffold for the development of novel therapeutics. Its positional isomer, 1,8-diazacyclotetradecane-2,9-dione, a cyclic dimer of caprolactam, has been recognized as a valuable scaffold in medicinal chemistry. The therapeutic potential of these macrocycles lies in their ability to mimic secondary protein structures like β-turns and α-helices, enabling them to modulate protein-protein interactions (PPIs) implicated in a variety of diseases, including cancer and viral infections.

Synthesis of this compound and its Analogs

The synthesis of this compound and its analogs typically involves the cyclization of linear precursors. High-dilution techniques are often employed to favor intramolecular cyclization over intermolecular polymerization.

General Synthetic Workflow

The general approach to synthesizing functionalized this compound analogs involves the preparation of a linear diamine and a dicarboxylic acid (or its activated derivative), followed by a macrocyclization step.

Detailed Experimental Protocol: Representative Synthesis of a 14-Membered Macrocyclic Diamide

The following protocol is a representative example for the synthesis of a 14-membered macrocyclic diamide, adapted from methodologies for similar macrocycles.

Step 1: Synthesis of the Linear Precursor

-

Dissolve the protected diamine (1.0 eq) in a suitable solvent (e.g., dichloromethane, DCM).

-

Add a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) (1.1 eq) and an activator like 4-dimethylaminopyridine (B28879) (DMAP) (0.1 eq).

-

Slowly add a solution of the dicarboxylic acid (1.0 eq) in DCM to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the linear precursor.

Step 2: Deprotection

-

Dissolve the linear precursor in a suitable solvent (e.g., DCM for Boc-group removal).

-

Add trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Co-evaporate with toluene (B28343) to remove residual TFA.

Step 3: Macrocyclization

-

Prepare a high-dilution setup by adding the deprotected linear precursor dissolved in a minimal amount of solvent (e.g., DCM/DMF mixture) to a syringe pump.

-

In a separate flask, prepare a solution of a coupling agent (e.g., HATU, 1.5 eq) and a base (e.g., diisopropylethylamine, DIEA, 3.0 eq) in a large volume of the same solvent (to achieve a final concentration of ~1 mM).

-

Add the linear precursor solution dropwise to the stirred solution of the coupling agent over a period of 12-24 hours at room temperature.

-

After the addition is complete, continue stirring for another 12 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude macrocycle by preparative high-performance liquid chromatography (HPLC).

Quantitative Data of Representative 14-Membered Macrocyclic Diamide Analogs

Due to the limited availability of public data on a systematic series of this compound analogs, the following table presents hypothetical yet representative data for a series of such compounds to illustrate the structure-activity relationship (SAR) that could be explored. The biological activity is represented by the half-maximal inhibitory concentration (IC₅₀) against a hypothetical cancer cell line.

| Compound ID | R¹ Substituent | R² Substituent | Molecular Weight ( g/mol ) | Synthesis Yield (%) | IC₅₀ (µM) |

| DCTD-001 | H | H | 226.32 | 35 | >100 |

| DCTD-002 | -CH₂-Ph | H | 316.44 | 28 | 25.3 |

| DCTD-003 | H | -CH₂-Ph | 316.44 | 31 | 32.1 |

| DCTD-004 | -CH₂-Ph | -CH₂-Ph | 406.56 | 22 | 8.7 |

| DCTD-005 | -(CH₂)₂-COOH | H | 298.36 | 25 | 55.4 |

| DCTD-006 | H | -(CH₂)₂-NH₂ | 269.38 | 29 | 48.9 |

Note: The data presented in this table is illustrative and intended for demonstration purposes only.

Biological Evaluation and Potential Signaling Pathways

The biological activity of this compound analogs can be assessed through various in vitro and in vivo assays. The choice of assay depends on the therapeutic target of interest.

Experimental Workflow for Biological Evaluation

Potential Signaling Pathways

Macrocyclic diamides, due to their ability to disrupt protein-protein interactions, could potentially modulate a number of key signaling pathways implicated in cancer and other diseases. While specific pathways for this compound analogs are yet to be elucidated, related macrocyclic compounds have been shown to target pathways such as:

-

The Hedgehog Signaling Pathway: Some macrocyclic compounds have been identified as inhibitors of the Hedgehog pathway by suppressing the expression of Gli transcriptional factors.

-

PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell proliferation and survival, and its dysregulation is common in cancer. Macrocyclic inhibitors could potentially disrupt key PPIs within this cascade.

-

MAPK/ERK Pathway: Another critical pathway in cell growth and differentiation, the MAPK/ERK pathway, presents several PPIs as potential targets for macrocyclic drugs.

The logical relationship for a hypothetical macrocyclic diamide inhibitor targeting a generic kinase signaling pathway is illustrated below.

Conclusion and Future Directions

The this compound scaffold and its structural analogs hold significant promise for the development of novel therapeutics. Their unique macrocyclic structure provides a rigid framework for the precise positioning of functional groups to interact with challenging biological targets. While the exploration of this specific class of compounds is in its early stages, the broader success of macrocyclic drugs in targeting PPIs provides a strong rationale for further investigation.

Future research should focus on:

-

Developing efficient and diverse synthetic routes to a library of this compound analogs.

-

Systematic screening of these analogs against a panel of cancer cell lines and other disease models.

-

Elucidation of the specific molecular targets and signaling pathways modulated by active compounds.

-

Optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic properties.

By leveraging the principles of medicinal chemistry and chemical biology, the full therapeutic potential of this intriguing class of macrocycles can be unlocked, paving the way for the development of next-generation therapies for a range of unmet medical needs.

An In-depth Technical Guide on 1,8-Diazacyclotetradecane-2,7-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Diazacyclotetradecane-2,7-dione is a cyclic diamide (B1670390) with the molecular formula C₁₂H₂₂N₂O₂.[1][2] It is a 14-membered ring containing two nitrogen atoms and two carbonyl groups. This compound is primarily recognized as a cyclic by-product formed during the industrial synthesis of Nylon 66 from adipic acid and hexamethylene diamine.[2] While extensively characterized from a chemical and polymer science perspective, its biological activities remain largely unexplored. This guide aims to synthesize the currently available technical information on this compound, with a focus on its known properties and potential, albeit currently unsubstantiated, biological relevance.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂N₂O₂ | [1][2] |

| Molecular Weight | 226.32 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 4266-66-4 | [2] |

| Appearance | Solid | [2][3] |

| Melting Point | 263 °C | [2] |

| SMILES | C1CCCNC(=O)CCCCC(=O)NCC1 | [1] |

| InChIKey | SXNYYEPTQTZOHG-UHFFFAOYSA-N | [1] |

Synthesis

The primary route to this compound is through the condensation reaction of adipic acid and hexamethylene diamine. This reaction is the cornerstone of Nylon 66 production, and the formation of this cyclic dimer is considered an unwanted side reaction in that process.[2] The compound can be isolated from the nylon polymer by washing.[2]

Biological Activity and Potential Applications

Currently, there is a significant lack of published research on the specific biological activities of this compound. The scientific literature predominantly focuses on its role in polymer chemistry. However, some potential applications and areas for future investigation can be inferred from its chemical structure.

The presence of amide functionalities and a macrocyclic scaffold suggests that it could be explored as a building block in medicinal chemistry.[3] Macrocyclic compounds are of significant interest in drug discovery due to their ability to bind to challenging protein targets. The structure of this compound could potentially serve as a scaffold for the development of novel therapeutic agents. However, to date, no specific biological targets or therapeutic activities have been reported.

The compound has been identified as a polymer additive in textile fibers and is used in analytical methods for detecting microplastics in environmental samples.[4]

Quantitative Data

A thorough search of the scientific literature did not yield any quantitative data regarding the biological activity of this compound. Data such as IC₅₀, EC₅₀, binding affinities, or pharmacokinetic parameters are not available.

Experimental Protocols

Due to the absence of studies on the biological activity of this compound, there are no established experimental protocols for assessing its biological effects.

Signaling Pathways and Experimental Workflows

There are no described signaling pathways or established experimental workflows involving this compound in the current body of scientific literature. Therefore, the generation of diagrams using Graphviz is not applicable.

Safety and Hazards

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

This compound is a well-characterized compound from a chemical standpoint, primarily known as a byproduct of nylon synthesis. However, a significant knowledge gap exists regarding its biological activity. The compound's macrocyclic structure presents a potential starting point for medicinal chemistry exploration, but this remains an uninvestigated area. Future research should focus on screening this molecule for various biological activities to uncover any potential therapeutic applications. The lack of data highlights an opportunity for novel research in the fields of pharmacology and drug discovery.

References

1,8-Diazacyclotetradecane-2,7-dione: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Diazacyclotetradecane-2,7-dione, with the CAS number 4266-66-4, is a cyclic diamide (B1670390) that has garnered interest primarily within the realm of polymer chemistry.[1][2] Structurally, it is a 14-membered ring containing two nitrogen and two oxygen atoms. This document provides a comprehensive overview of the existing literature on this compound, focusing on its chemical and physical properties, synthesis, and current applications. It is important to note that, despite its potential as a scaffold in medicinal chemistry, there is a significant lack of data regarding its biological activity and no known involvement in signaling pathways.

Chemical and Physical Properties

This compound is a white to off-white solid with a high melting point, reflecting a stable crystal lattice.[2][3] Its solubility is limited in non-polar solvents but is sparingly soluble in dimethyl sulfoxide (B87167) (DMSO) and slightly soluble in methanol (B129727) with heating.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂N₂O₂ | [1][2][3][4] |

| Molecular Weight | 226.32 g/mol | [1][2][3][4] |

| CAS Number | 4266-66-4 | [2][3][4] |

| Melting Point | 263 °C | [2][3] |

| Boiling Point (Predicted) | 497.8 ± 38.0 °C | [2] |

| Density (Predicted) | 0.969 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 16.01 ± 0.20 | |

| XlogP (Predicted) | 0.6 | [4][5] |

| Appearance | White to Off-White Solid |

Spectroscopic and Structural Data

The structural characterization of this compound is supported by various spectroscopic and analytical techniques.

Table 2: Spectroscopic and Structural Data for this compound

| Data Type | Key Findings | Source |

| ¹³C NMR | Data available on PubChem. | |

| GC-MS | Mass spectrum available in the NIST main library; top peak at m/z 226. | |

| Mass Spectrometry | Predicted collision cross section values for various adducts have been calculated. | [5] |

| Crystal Structure | A crystal structure study has been published, identifying it as a cyclic monomeric model of nylon 66. | [6] A positional isomer, 1,8-diazacyclotetradecane-2,9-dione, is reported to have a monoclinic lattice.[7] |

Synthesis

The primary and most documented method for the formation of this compound is as a by-product during the industrial synthesis of Nylon 66.[1][3] This process involves the condensation reaction of adipic acid and hexamethylene diamine.

Experimental Protocol: Industrial Synthesis of Nylon 66 with this compound as a By-product

The following is a generalized protocol for the industrial production of Nylon 66, which also yields this compound.

Materials:

-

Adipic acid

-

Hexamethylene diamine

-

Water

Procedure:

-

An aqueous solution of hexamethylenediammonium adipate, commonly known as nylon salt, is prepared by reacting equimolar amounts of adipic acid and hexamethylene diamine in water.

-

The nylon salt solution is concentrated to a desired level, typically 60-80%, by evaporation.

-

The concentrated salt solution is then transferred to a reactor.

-

The temperature is raised to approximately 220-235 °C, and the pressure is increased to around 17 bar. This initiates the polycondensation reaction.

-

During this stage, the formation of the cyclic by-product, this compound, occurs through intramolecular cyclization of the linear diamide monomer.

-

The pressure is gradually reduced to atmospheric pressure, and the temperature is increased to about 270-280 °C to facilitate the removal of water and drive the polymerization to completion.

-

The molten polymer is then extruded, cooled, and pelletized.

-

This compound can be isolated from the polymer by extraction.

Biological Activity and Signaling Pathways

A thorough review of the scientific literature reveals a notable absence of studies on the biological activity of this compound. There are no published reports on its mechanism of action, interaction with biological targets, or involvement in any signaling pathways. One source explicitly states that the compound does not have a known biological function.[1] Consequently, a diagram of a signaling pathway involving this molecule cannot be constructed.

The safety data for this compound indicates that it may cause skin and eye irritation, as well as respiratory irritation. However, this is general toxicity information and does not point to a specific pharmacological effect.

Applications

The known applications of this compound are primarily in the field of materials science and analytical chemistry.

-

Polymer Chemistry: It is recognized as a component in the synthesis of Nylon 66 and can be used as a polymer additive in textile fibers.[1][2]

-

Analytical Chemistry: It is utilized as a reference standard in the pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) method for the detection of microplastics in environmental samples, such as aquatic shellfish.[1]

Conclusion

This compound is a well-characterized compound from a chemical and physical standpoint, with its origins and applications firmly rooted in polymer science. While its cyclic structure might suggest potential as a scaffold for drug design, the current body of scientific literature is devoid of any information regarding its biological effects. For professionals in drug development, this compound represents a largely unexplored chemical entity. Future research could focus on computational modeling to predict potential biological targets and subsequent in vitro and in vivo studies to explore any pharmacological activity. However, based on the available data, its relevance to drug development remains speculative.

References

- 1. Buy this compound | 4266-66-4 [smolecule.com]

- 2. This compound CAS#: 4266-66-4 [m.chemicalbook.com]

- 3. 1.8-Diazacyclotetradecane-2,7-dione | 4266-66-4 | FD36374 [biosynth.com]

- 4. This compound | C12H22N2O2 | CID 283592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C12H22N2O2) [pubchemlite.lcsb.uni.lu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1,8-Diazacyclotetradecane-2,9-dione | 56403-09-9 | Benchchem [benchchem.com]

Methodological & Application

Unlocking the Potential of 1,8-Diazacyclotetradecane-2,7-dione in Research: A Review of Current Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1,8-Diazacyclotetradecane-2,7-dione, a cyclic diamide (B1670390) with the molecular formula C₁₂H₂₂N₂O₂, is a molecule that has primarily been identified in the context of industrial polymer chemistry.[1][2] While its applications in drug development and broader research are not as extensively documented as other macrocycles, its unique structural features present potential opportunities for exploration. This document provides an overview of the known applications and characteristics of this compound, alongside a look at the research landscape of a closely related analogue, to inspire further investigation into its utility.

Primary Application: A Byproduct with Potential in Polymer Science

The most well-documented role of this compound is as a byproduct in the synthesis of Nylon 66, a widely used polyamide.[1][3] It is formed through the condensation reaction of adipic acid and hexamethylene diamine.[1] Historically considered a waste product, there is interest in utilizing this cyclic monomer as a feedstock for the production of Nylon 66 and other lower molecular weight polymers.[3] Its presence as a polymer additive in textile fibers has also been noted.[1][4]

The sublimation behavior of its α-form, particularly in the presence of volatile compounds, presents challenges in thermal processing applications.[1] This characteristic, however, could be harnessed in specific material science contexts.

Insights from a Structural Analogue: 1,8-Diazacyclotetradecane-2,9-dione (B39137)

In contrast to the limited research applications of the 2,7-dione isomer, its close structural analogue, 1,8-diazacyclotetradecane-2,9-dione (a cyclic dimer of caprolactam), has been explored as a versatile scaffold in medicinal and supramolecular chemistry.[5][6] The 14-membered macrocyclic ring and the presence of two amide groups provide a conformationally organized framework with sites for hydrogen bonding and further chemical modification.[5] This has led to its investigation as a building block for novel polymers and as a ligand in coordination chemistry for creating metal-organic frameworks (MOFs).[5][6]

Researchers have also explored the potential of 1,8-diazacyclotetradecane-2,9-dione derivatives for their antimicrobial activity.[6] The exploration of this analogue highlights the potential for this compound to serve as a scaffold in the design of new chemical entities, pending further research into its synthesis and functionalization.

Quantitative Data Summary

Currently, there is a lack of quantitative data in the scientific literature regarding the biological activity or specific research applications of this compound in areas such as drug development. The table below summarizes its basic chemical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂N₂O₂ | [1][2] |

| Molecular Weight | 226.32 g/mol | [1][2] |

| CAS Number | 4266-66-4 | [2][3] |

| Melting Point | 263 °C | [3] |

Experimental Protocols

Due to the limited specific research applications of this compound beyond its role in polymer chemistry, detailed experimental protocols for its use in areas like medicinal chemistry or as a linker in antibody-drug conjugates are not available in the current body of scientific literature.

The primary documented process involving this molecule is its formation during the synthesis of Nylon 66.

Protocol: Formation as a Byproduct in Nylon 66 Synthesis

This protocol describes the general conditions under which this compound is formed as a side-product.

Materials:

-

Adipic acid

-

Hexamethylene diamine

-

Water

-

Reaction vessel capable of handling high pressure and temperature

Procedure:

-

An aqueous salt solution of hexamethylene diamine and adipic acid (nylon salt) is prepared.

-

The concentration of the salt solution is increased by evaporation.

-

The mixture is heated in a reaction vessel under pressure.

-

During the heating and polymerization process, intramolecular aminolysis of the linear polyamide chains can occur, leading to the formation of cyclic oligomers, including this compound.

-

The formed this compound can be washed out of the final nylon polymer.[3]

Logical Relationship Diagram

The following diagram illustrates the position of this compound within the context of Nylon 66 production.

Caption: Formation of this compound in Nylon 66 Synthesis.

Future Directions

While the current body of research on this compound is primarily focused on its role in polymer chemistry, its macrocyclic structure suggests potential for broader applications. Future research could focus on:

-

Efficient and selective synthesis: Developing synthetic routes that produce this compound in high yield, independent of Nylon 66 production.

-

Functionalization: Exploring methods to chemically modify the macrocycle to introduce various functional groups, thereby creating a library of derivatives.

-

Biological screening: Evaluating the biological activity of the parent macrocycle and its derivatives against a range of therapeutic targets.

-

Materials science: Investigating its potential use as a monomer for novel polymers with unique properties or as a building block in supramolecular assemblies.

References

- 1. Buy this compound | 4266-66-4 [smolecule.com]

- 2. This compound | C12H22N2O2 | CID 283592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1.8-Diazacyclotetradecane-2,7-dione | 4266-66-4 | FD36374 [biosynth.com]

- 4. This compound | 4266-66-4 [chemicalbook.com]

- 5. 1,8-Diazacyclotetradecane-2,9-dione | 56403-09-9 | Benchchem [benchchem.com]

- 6. Buy 1,8-Diazacyclotetradecane-2,9-dione | 56403-09-9 [smolecule.com]

Polymerization of 1,8-Diazacyclotetradecane-2,7-dione: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Diazacyclotetradecane-2,7-dione is a 14-membered cyclic diamide, also known as a dilactam. It is structurally the cyclic monomer of Polyamide 6,6 (Nylon 66) and is often formed as a byproduct during the industrial synthesis of this polymer from adipic acid and hexamethylene diamine.[1][2] While historically considered a waste product, this macrocycle has garnered attention as a valuable monomer for the synthesis of polyamides through ring-opening polymerization (ROP). The resulting polymers are of interest in materials science and have potential applications in the biomedical field due to their polyamide backbone, which is analogous to peptide structures.

This document provides detailed application notes and experimental protocols for the primary polymerization techniques applicable to this compound. These methods include high-temperature hydrolytic copolymerization, as well as generalized protocols for anionic, cationic, and enzymatic ring-opening polymerization based on established lactam chemistry.

Polymerization Techniques Overview

The polymerization of this compound is most effectively achieved through ring-opening polymerization (ROP). The choice of method significantly impacts the polymer's molecular weight, polydispersity, and ultimately, its material properties.

-

High-Temperature Hydrolytic Copolymerization: This is the most extensively documented method for this specific monomer. It involves high temperatures and pressures, typically requiring the presence of comonomers like nylon 66 salt or ε-caprolactam to achieve high molecular weight polymers.[3][4] Polymerization of the pure monomer under these conditions is inefficient, with approximately 25% of the monomer remaining unreacted.[4]

-

Anionic Ring-Opening Polymerization (AROP): AROP is a highly efficient and widely used method for polymerizing lactams.[5] It operates via a chain-growth mechanism initiated by a strong, non-nucleophilic base and an activator (co-initiator). This technique offers good control over molecular weight but requires stringent anhydrous conditions.

-

Cationic Ring-Opening Polymerization (CROP): While possible for lactams, CROP is generally less common and often leads to polymers with low molecular weights. The mechanism involves the activation of the monomer by a cationic initiator, such as a strong protic acid.

-

Enzymatic Ring-Opening Polymerization (eROP): As a green chemistry alternative, eROP utilizes enzymes, typically lipases, to catalyze the polymerization under mild conditions.[1] This method is particularly attractive for biomedical applications as it avoids potentially toxic metal catalysts and harsh reagents.

Data Presentation: Comparison of Polymerization Techniques

The following table summarizes typical experimental parameters and expected outcomes for the different polymerization methods. Data for AROP, CROP, and eROP are generalized based on protocols for similar large-ring lactams due to limited specific data for this compound.

| Parameter | High-Temperature Hydrolytic Copolymerization | Anionic ROP (Generalized) | Cationic ROP (Generalized) | Enzymatic ROP (Generalized) |

| Catalyst/Initiator | Water (hydrolysis), Nylon 66 Salt | Strong base (e.g., NaH) + Activator (e.g., N-acetylcaprolactam) | Strong protic acid (e.g., CF₃SO₃H) | Lipase (B570770) (e.g., Novozym 435) |

| Temperature (°C) | 250 - 280[1] | 130 - 180 | Variable, often moderate | 60 - 100[1] |

| Reaction Time | 1 - 3 hours | 0.5 - 5 hours | Variable, can be slow | 24 - 96 hours[1] |

| Solvent | Bulk (melt) | Bulk or high-boiling solvent (e.g., Toluene) | Anhydrous solvent (e.g., CH₂Cl₂) | Bulk or anhydrous solvent (e.g., Toluene)[1] |

| Comonomer Required? | Yes (e.g., Nylon 66 salt, ε-caprolactam)[4] | No, but can be used for copolymers | No, but can be used for copolymers | No, but can be used for copolymers[2] |

| Typical Mol. Weight | High (RV > 25)[4] | High, controllable | Low to Moderate | Moderate to High |

| Polydispersity (Đ) | Broad | Narrow to Moderate | Broad | Moderate |

| Key Advantage | Industrially established for related polyamides | Fast, high conversion, good control | Simple initiation | Mild conditions, "green" method |

| Key Disadvantage | High energy, requires comonomer, broad Đ | Requires stringent anhydrous conditions | Often results in low MW polymers | Slow reaction times, enzyme cost |

RV (Relative Viscosity) is a measure correlated with molecular weight.

Experimental Protocols & Visualizations

Protocol 1: High-Temperature Hydrolytic Copolymerization

This protocol is based on the process described in U.S. Patent 5,292,857 A for producing high molecular weight Polyamide 6,6 copolymers.[4]

Materials:

-

This compound

-

Nylon 66 salt (equimolar salt of adipic acid and hexamethylenediamine), 51% aqueous solution

-

High-pressure autoclave with stirring, heating, and pressure control

-

Nitrogen gas supply

Procedure:

-

Reaction Setup: Charge the stainless steel autoclave with 26.7 grams of this compound and 60.0 grams of a 51% aqueous nylon 66 salt solution. (This corresponds to a ~47:53 weight ratio of the dilactam to dry nylon 66 salt).

-

Inerting: Close the autoclave and purge with nitrogen to remove oxygen.

-

Pressurization and Heating: Set the pressure regulator to 250 psig (approx. 17 atm). Begin heating the mixture with stirring. Water from the salt solution will generate steam, increasing the pressure.

-

Hold and Venting: Maintain the temperature at approximately 250°C and 250 psig for about 60 minutes. This stage facilitates the hydrolytic ring-opening of the dilactam.

-

Pressure Reduction: Over a period of 60 minutes, slowly reduce the pressure to atmospheric pressure (0 psig) while simultaneously increasing the temperature to 275°C. Water vapor is vented during this step.

-

Polycondensation: Maintain the reaction mixture at 275°C and atmospheric pressure with continued stirring. This "finishing" stage allows for the polycondensation of the reactive oligomers into a high molecular weight polymer.

-

Completion and Recovery: Continue the reaction until the desired polymer viscosity is achieved (typically 1-2 hours in the finishing stage). The molten polymer can then be extruded from the autoclave, cooled, and pelletized. The polymer's relative viscosity should be at least 25 when measured at 25°C in an 8.4% solution in formic acid containing 10% water.[4]

Protocol 2: Anionic Ring-Opening Polymerization (AROP) (Generalized)

This protocol is a generalized procedure for the AROP of lactams and would require optimization for this compound. It necessitates strict anhydrous (water-free) conditions.

Materials:

-

This compound (rigorously dried)

-

Anhydrous high-boiling solvent (e.g., Toluene)

-

Strong base/initiator (e.g., Sodium hydride (NaH) or Sodium metal)

-

Activator (e.g., N-acetylcaprolactam or isocyanate)

-

Schlenk line and flame-dried glassware

-

Argon or Nitrogen gas supply

-

Methanol (B129727) (for precipitation)

Procedure:

-

Preparation: Flame-dry all glassware under vacuum and cool under a stream of dry argon or nitrogen. Dry the monomer under vacuum at an elevated temperature (e.g., 80°C) for several hours.

-

Initiator Formation: In a Schlenk flask, add the dried monomer and anhydrous toluene. Add the strong base (e.g., NaH, ~1-2 mol%) under an inert atmosphere. Heat the mixture (e.g., to 80-100°C) to facilitate the deprotonation of the lactam, forming the sodium lactamate initiator.

-

Polymerization: Once the initiator is formed (indicated by the cessation of H₂ gas evolution if using NaH), add the activator (e.g., N-acetylcaprolactam, ~0.5-1 mol%). Increase the temperature to the desired polymerization temperature (e.g., 150°C).

-

Monitoring: The polymerization is typically rapid and marked by a significant increase in viscosity. The reaction can be monitored by taking aliquots (if feasible) and analyzing them via Gel Permeation Chromatography (GPC).

-

Termination & Purification: After the desired time (e.g., 1-2 hours), cool the reaction to room temperature. The reaction can be terminated by adding a proton source. Dissolve the polymer in a suitable solvent (e.g., formic acid or m-cresol) if necessary.

-

Isolation: Precipitate the polymer by pouring the solution into a large excess of a non-solvent like cold methanol. Collect the precipitated polymer by filtration and dry it under vacuum.

Protocol 3: Enzymatic Ring-Opening Polymerization (eROP) (Generalized)